Bafilomycin B1
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Overview
Description
Bafilomycin B1 is a natural product found in Streptomyces griseus and Streptomyces lohii with data available.
Scientific Research Applications
Phytotoxic Activity
Bafilomycin B1, isolated from Streptomyces sp. AMC 23, shows significant phytotoxic activity against the microalga Chlorella vulgaris, a common model for assessing phytotoxicity. This discovery contributes to our understanding of natural products with agrochemical potential (Crevelin et al., 2013).
Neuroprotective Effects
Research has revealed that bafilomycin B1, along with other structurally similar plecomacrolide antibiotics, can protect neuronal cells from chloroquine-induced death. This suggests a novel mechanism of neuroprotection independent of the compound's ability to inhibit V-ATPase (Shacka et al., 2006).
Antifungal Properties
Bafilomycin B1 has demonstrated antifungal properties, contributing to its potential use in the development of new antibiotics with broad activity spectrum against various pathogens (Zhang et al., 2011).
Anticancer Activity
Studies have indicated that bafilomycin B1 may have potential in anticancer therapies. It inhibits cell proliferation and tumor growth, particularly under hypoxic conditions, which is a common characteristic of solid tumors (Lim et al., 2006).
Biosynthesis Studies
Understanding the biosynthesis of bafilomycin B1 is crucial for drug development and bioengineering. Characterization of the bafilomycin biosynthetic gene cluster in various Streptomyces species offers insights into producing new analogues through bioengineering (Zhang et al., 2013; Nara et al., 2017) (Nara et al., 2017).
Novel Applications in Structural Studies
Bafilomycin B1 analogues are being synthesized for use as probes in solid-state NMR analysis. This is important for understanding their binding sites on target proteins, aiding in drug design (Shibata et al., 2015).
properties
Product Name |
Bafilomycin B1 |
---|---|
Molecular Formula |
C44H65NO13 |
Molecular Weight |
816 g/mol |
IUPAC Name |
[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21- |
InChI Key |
KFUFLYSBMNNJTF-UNPKUBMASA-N |
Isomeric SMILES |
CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
synonyms |
afilomycin B1 bafilomycin-B1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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